An In-depth Technical Guide to Cyano(hydroxyimino)acetic Acid and its Ethyl Ester (Oxyma): Structure, Properties, and Applications
An In-depth Technical Guide to Cyano(hydroxyimino)acetic Acid and its Ethyl Ester (Oxyma): Structure, Properties, and Applications
This guide provides a comprehensive technical overview of cyano(hydroxyimino)acetic acid and its prominent ethyl ester derivative, commonly known in the scientific community as "Oxyma." We will delve into the chemical structure, physicochemical properties, synthesis, and key applications of these compounds, with a particular focus on their pivotal role in modern peptide synthesis and other areas of chemical and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these versatile chemical entities.
Introduction: A Tale of Two Molecules
Cyano(hydroxyimino)acetic acid and its ethyl ester are oxime derivatives that have garnered significant attention for their unique chemical reactivity and utility. While the parent carboxylic acid has its own set of applications, it is the ethyl ester, Oxyma, that has risen to prominence as a critical reagent in peptide chemistry. This guide will treat both molecules with the scientific rigor they deserve, elucidating their individual characteristics and the synergistic relationship that often sees the ester preferred in practical applications.
Chemical Structure and Nomenclature
The foundational structure of these compounds features a carbon atom double-bonded to a hydroxyimino group (=NOH) and single-bonded to both a cyano (-C≡N) group and a carboxylic acid (-COOH) or ethyl ester (-COOCH₂CH₃) group. This arrangement of electron-withdrawing groups confers significant acidity and unique reactivity to the molecule.
Cyano(hydroxyimino)acetic Acid:
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IUPAC Name: (2Z)-2-cyano-2-(hydroxyimino)acetic acid
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Synonyms: Glyoxylic acid oxime
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Molecular Formula: C₃H₂N₂O₃[1]
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Molecular Weight: 114.06 g/mol [1]
Ethyl Cyano(hydroxyimino)acetate (Oxyma):
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Preferred IUPAC Name: Ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate[2]
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Common Names: Oxyma, OxymaPure®
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Synonyms: Ethyl cyanoglyoxalate oxime, Ethyl isonitrosocyanoacetate
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CAS Number: 3849-21-6[2]
The (Z)-configuration of the oxime is the thermodynamically more stable and commercially relevant isomer.
Diagram 1: Chemical Structures
A comparison of the chemical structures.
Physicochemical Properties
The distinct functionalities of the acid and its ethyl ester lead to differing physical and chemical properties, which are crucial for their respective applications.
Cyano(hydroxyimino)acetic Acid
Detailed experimental data for the free acid is less abundant in the literature compared to its ethyl ester. However, based on its structure and available information, the following can be inferred:
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Appearance: Likely a white to off-white solid.
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Solubility: Expected to be soluble in water and polar organic solvents.
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Acidity: The presence of the carboxyl group and the electron-withdrawing cyano and oxime groups suggests it is a relatively strong organic acid.
Ethyl Cyano(hydroxyimino)acetate (Oxyma)
Oxyma is a well-characterized compound, and its properties are extensively documented.
Table 1: Physicochemical Properties of Ethyl Cyano(hydroxyimino)acetate (Oxyma)
| Property | Value | References |
| Appearance | White to light yellow crystalline solid or powder | [3] |
| Melting Point | 129-134 °C | [5][6] |
| pKa | 4.60 | [2][3] |
| Solubility | Soluble in many common organic solvents used in peptide synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF). | [2][3] |
| Boiling Point | 248.9 °C at 760 mmHg | [6] |
| Density | 1.24 g/cm³ | [6] |
The pronounced acidity (pKa 4.60) of Oxyma is a key feature that underpins its efficacy as a carbodiimide additive in peptide synthesis, allowing it to neutralize the basicity of the carbodiimide and minimize base-catalyzed side reactions.[2][3]
Synthesis Protocols
Synthesis of Ethyl Cyano(hydroxyimino)acetate (Oxyma)
Oxyma is typically synthesized via the nitrosation of ethyl cyanoacetate.[2][3] This reaction involves the in situ generation of nitrous acid from sodium nitrite in an acidic medium.
Diagram 2: Synthesis of Oxyma
A simplified workflow for the synthesis of Oxyma.
Experimental Protocol for Oxyma Synthesis (Acetic Acid Method):
-
Preparation of Solutions:
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Prepare a solution of sodium nitrite in water.
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In a separate flask, dissolve ethyl cyanoacetate in acetic acid.
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-
Reaction:
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Cool the ethyl cyanoacetate solution in an ice bath to 0-5 °C.
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Slowly add the sodium nitrite solution to the cooled ethyl cyanoacetate solution while maintaining the temperature between 0-5 °C. The reaction should be maintained at a pH of approximately 4.5 to prevent hydrolysis of the ester.[2]
-
-
Work-up and Purification:
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After the addition is complete, continue to stir the reaction mixture in the ice bath to ensure the reaction goes to completion. The product may precipitate out of the solution.
-
Collect the solid by filtration.
-
Purify the crude product by recrystallization from ethanol or ethyl acetate to yield pure ethyl 2-cyano-2-(hydroxyimino)acetate.[2]
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Causality Note: The use of an ice bath and slow addition of sodium nitrite is critical to control the exothermic reaction and prevent the decomposition of nitrous acid. Maintaining a slightly acidic pH is a key parameter to facilitate the desired nitrosation while minimizing the competing ester hydrolysis.
Synthesis of Cyano(hydroxyimino)acetic Acid
The synthesis of the free acid can be achieved through the hydrolysis of its corresponding ester, such as the methyl or ethyl ester.[7]
Experimental Protocol for Cyano(hydroxyimino)acetic Acid Synthesis (via Hydrolysis):
-
Hydrolysis:
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Dissolve ethyl cyano(hydroxyimino)acetate in a suitable solvent mixture, such as aqueous alcohol.
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Add a stoichiometric amount of a strong base (e.g., sodium hydroxide) and stir at room temperature. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).
-
-
Acidification and Extraction:
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Once the hydrolysis is complete, cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2. This will precipitate the free carboxylic acid.
-
The product can then be extracted with a suitable organic solvent, such as diethyl ether.
-
-
Purification:
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization.
-
Causality Note: The initial basic conditions facilitate the saponification of the ester. Subsequent acidification is necessary to protonate the carboxylate salt and precipitate the free cyano(hydroxyimino)acetic acid.
Applications in Research and Development
Ethyl Cyano(hydroxyimino)acetate (Oxyma) in Peptide Synthesis
The most significant application of Oxyma is as a coupling additive in carbodiimide-mediated peptide synthesis.[2][3] It has emerged as a superior and safer alternative to the traditionally used benzotriazole-based additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt), which are known to have explosive properties.[2]
Mechanism of Action in Peptide Coupling:
In carbodiimide-mediated peptide bond formation (e.g., using DCC or DIC), the carboxylic acid is activated by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions. Oxyma intercepts this reactive intermediate to form an active ester, which is more stable and less prone to racemization. This active ester then reacts with the amine component to form the desired peptide bond with high efficiency and stereochemical purity.
Diagram 3: Role of Oxyma in Peptide Coupling
A simplified workflow illustrating the role of Oxyma.
Advantages of Oxyma in Peptide Synthesis:
-
Suppression of Racemization: Highly effective in preserving the stereochemical integrity of the amino acids during coupling.[2]
-
High Coupling Efficiency: Leads to high yields of the desired peptide product.
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Safety: Non-explosive, offering a significant safety advantage over HOBt and HOAt.[2]
-
Broad Applicability: Can be used in both solution-phase and solid-phase peptide synthesis.[2]
Applications of Cyano(hydroxyimino)acetic Acid and its Derivatives
While the ethyl ester is predominantly used in peptide synthesis, the parent acid and its other derivatives have applications in other areas of organic synthesis and medicinal chemistry:
-
Intermediate in Pharmaceutical Synthesis: Derivatives of cyano(hydroxyimino)acetic acid are used as building blocks in the synthesis of various pharmaceuticals.[8]
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Agrochemicals: These compounds can serve as intermediates in the production of herbicides and pesticides.[4]
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Biochemical Research: The oxime functionality is of interest in biochemical studies, including enzyme inhibition and the exploration of metabolic pathways.[4] The structural motif of glyoxylic acid oxime derivatives is being investigated for potential antioxidant and anticancer properties.[9]
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling cyano(hydroxyimino)acetic acid and its ethyl ester.
Table 2: Hazard Information for Ethyl Cyano(hydroxyimino)acetate (Oxyma)
| Hazard | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[10] |
| Skin Corrosion/Irritation | Causes skin irritation.[10] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[10] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[10] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[10] |
Recommended Handling Procedures:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
Cyano(hydroxyimino)acetic acid and its ethyl ester, Oxyma, are valuable reagents in the arsenal of the modern chemist. Oxyma, in particular, has revolutionized peptide synthesis by providing a safe, efficient, and reliable alternative to traditional coupling additives. Its ability to suppress racemization while ensuring high coupling yields has made it an indispensable tool in the synthesis of complex peptides for research, drug discovery, and therapeutic applications. The parent acid, while less studied, holds promise as a versatile building block for the synthesis of a wide range of biologically active molecules. A thorough understanding of the properties, synthesis, and applications of these compounds, as detailed in this guide, is essential for any researcher working in the fields of organic synthesis, medicinal chemistry, and drug development.
References
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(Carboxyhydroxyamino)Ethanoic Acid | Glyoxylic Acid Oxime Biochemistry - Ontosight AI. (n.d.). Retrieved February 20, 2026, from [Link]
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Glyoxylic oxime acid, bis(trimethylsilyl)-. (n.d.). In NIST WebBook. Retrieved February 20, 2026, from [Link]
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Hung, T. N., Ádám, A., Varga, G., & Palinko, I. (2018). The IR (a) and the ¹³C NMR (b) spectra of the purified 2-cyano-2-(hydroxyimino)acetic acid. ResearchGate. Retrieved February 20, 2026, from [Link]
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Ethyl cyanohydroxyiminoacetate. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]
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Glyoxylic oxime, bis-TMS | C8H19NO3Si2 | CID 521339 - PubChem. (n.d.). Retrieved February 20, 2026, from [Link]
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The reaction used for the synthesis of the cyanoxime derivative (2-cyano-2-(hydroxyimino)-acetic acid methylester). (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
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Ethyl 2-cyano-2-(hydroxyimino)acetate | C5H6N2O3 | CID 6399078 - PubChem. (n.d.). Retrieved February 20, 2026, from [Link]
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Ethyl Cyano(Hydroxyimino)Acetate 98.0%(GC) | PureSynth. (n.d.). Retrieved February 20, 2026, from [Link]
- Brust, J. P. (1975). U.S. Patent No. 3,919,284. Washington, DC: U.S.
- Marvel, C. S., Tuley, W. F., & Puntambeker, S. V. (1927). Cyanoacetic Acid. Organic Syntheses, 7, 20.
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2-Cyano-2-(hydroxyimino)acetic acid ethyl ester, potassium salt | C5H5KN2O3 | CID 117065369 - PubChem. (n.d.). Retrieved February 20, 2026, from [Link]
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Preparation of ethyl (hydroxyimino)cyanoacetate - PrepChem.com. (n.d.). Retrieved February 20, 2026, from [Link]
- Taber, D. F., & Straney, P. J. (2009). A New Approach to the Cyanoacetic Ester Synthesis. The Journal of Organic Chemistry, 74(15), 5429-5431.
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